Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate
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Overview
Description
Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate: is an organic compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position . The molecular formula of this compound is C10H14O3, and it has a molecular weight of 182.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate is used as a building block in organic synthesis. Its α,β-unsaturated ester group makes it a versatile intermediate for the synthesis of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the synthesis of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
- Methyl 3-oxo-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
- Methyl (2E)-3-[(1R,6S)-7,7-dimethyl-2-oxo-3-oxabicyclo[4.1.0]hept-4-en-4-yl]prop-2-enoate
- (E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone
Uniqueness: Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate is unique due to its specific structural features, including the presence of both an α,β-unsaturated ester group and a prop-1-en-2-yl substituent. These features confer distinct reactivity and make it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
88466-49-3 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 3-oxo-4-prop-1-en-2-ylhept-6-enoate |
InChI |
InChI=1S/C11H16O3/c1-5-6-9(8(2)3)10(12)7-11(13)14-4/h5,9H,1-2,6-7H2,3-4H3 |
InChI Key |
ASELOQOOBAMIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC=C)C(=O)CC(=O)OC |
Origin of Product |
United States |
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